alpha-Methyl-m-methoxy-DL-phenylalanine

Description

Foundational Concepts: Amino Acid Analogues and Phenethylamine (B48288) Derivatives

To understand alpha-Methyl-m-methoxy-DL-phenylalanine, it is essential to first grasp the concepts of amino acid analogues and phenethylamine derivatives.

Amino Acid Analogues: Amino acids are the fundamental building blocks of proteins. metwarebio.com The 20 standard proteinogenic amino acids are encoded by the genetic code and are essential for countless biological processes. wikipedia.org Amino acid analogues are molecules that are structurally similar to these natural amino acids but possess modifications that alter their properties. These modifications can include changes to the side chain, the alpha-carbon, or the amino or carboxyl groups. chemimpex.commedchemexpress.com

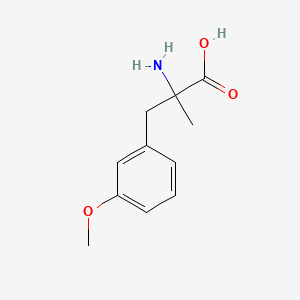

This compound is an analogue of the essential amino acid phenylalanine. wikipedia.orgmedchemexpress.com Phenylalanine is characterized by a benzyl (B1604629) side chain. wikipedia.org The analogue features two key modifications:

Alpha-Methylation: A methyl group (CH₃) replaces the hydrogen atom on the alpha-carbon (the carbon atom adjacent to the carboxyl group). wikipedia.org

Meta-Methoxy Substitution: A methoxy (B1213986) group (-OCH₃) is attached to the meta-position (the 3rd carbon) of the phenyl ring. sigmaaldrich.com

The "DL" in the name indicates that it is a racemic mixture, containing both the D and L stereoisomers. wikipedia.org

Phenethylamine Derivatives: Phenethylamine is a simple organic compound consisting of a phenyl ring attached to an ethylamine (B1201723) side chain. wikipedia.org This core structure is the backbone for a vast class of neuroactive compounds, including neurotransmitters (like dopamine (B1211576) and norepinephrine) and various synthetic drugs. wikipedia.org Because phenylalanine is a biochemical precursor to these catecholamine neurotransmitters, its analogues are often related to phenethylamine derivatives. wikipedia.org alpha-Methylphenylalanine is considered both an amino acid analogue and a phenethylamine derivative. wikipedia.org

Rationale for Academic Inquiry: Biomedical Significance of Phenylalanine Analogues

The synthesis and study of phenylalanine analogues like this compound are driven by their significant potential in medicinal chemistry and biomedical research. chemimpex.comnih.gov By subtly altering the structure of the natural amino acid, scientists can create molecules with novel biological activities and improved therapeutic properties. mdpi.com

Key Areas of Biomedical Interest:

Targeted Drug Delivery: Many cancer cells overexpress specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands. Phenylalanine analogues are recognized and transported by LAT1, making them ideal candidates for delivering therapeutic agents specifically to tumor cells. wikipedia.orgnih.gov Radio-labeled α-methyl-phenylalanine derivatives, for instance, have been developed as imaging agents for positron emission tomography (PET) to visualize tumors with high specificity. nih.gov

Enzyme Inhibition: Analogues can act as inhibitors of enzymes involved in metabolic pathways. For example, α-methylphenylalanine is an inhibitor of tyrosine hydroxylase, the enzyme that converts tyrosine to L-DOPA (a precursor to dopamine), and phenylalanine hydroxylase, the enzyme deficient in the genetic disorder phenylketonuria (PKU). wikipedia.org This inhibitory action allows researchers to study metabolic diseases and develop potential treatments.

Development of Novel Therapeutics: Derivatives of phenylalanine have been incorporated into compounds designed to treat a range of diseases. β-phenylalanine derivatives, for example, are scaffolds for anti-HIV agents, neuroprotective compounds, and anticancer drugs that can overcome resistance to standard chemotherapeutics. nih.govmdpi.com

Peptide and Protein Engineering: Incorporating amino acid analogues into peptides can enhance their stability, receptor binding, and bioavailability. chemimpex.com

Historical Perspectives and Evolution of Research on Alpha-Methylated Amino Acids

Research into modified amino acids has evolved significantly since the initial discovery and characterization of the essential amino acids in the early 20th century. metwarebio.com The study of α-methylated amino acids, in particular, has become a crucial strategy in modern drug design. enamine.net

The introduction of a methyl group at the alpha-position of an amino acid confers several advantageous properties to peptides containing it:

Increased Proteolytic Stability: The α-methyl group sterically hinders the action of proteases, enzymes that would normally break down the peptide chain. enamine.net

Conformational Constraint: The methyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This can lead to higher binding affinity for biological targets. enamine.net

Enhanced Bioavailability: Modifications like methylation can improve a peptide's ability to cross cell membranes. researchgate.net

Early research focused on the chemical synthesis of these modified building blocks, with methods for resolving and protecting α-methyl amino acids being developed as early as the 1970s. acs.org Over time, the focus has expanded to include their incorporation into bioactive peptides and peptidomimetics. researchgate.net For example, the FDA-approved drug Trofinetide, used for treating Rett syndrome, is a derivative of a simple tripeptide that was improved by the α-methylation of a central residue. enamine.net The continued exploration of enzymatic methods for N-methylation and the synthesis of a wide array of α-methylated amino acids underscore the enduring importance of this modification in the quest for more stable and potent therapeutic peptides. enamine.netst-andrews.ac.uk

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-3-(3-methoxyphenyl)-2-methylpropanoic acid | sigmaaldrich.com |

| CAS Number | 2349-31-7 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅NO₃ | sigmaaldrich.com |

| Molecular Weight | 209.24 g/mol | sigmaaldrich.com |

| InChI Key | TYHSKOHNTPEOPS-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Comparison of Related Phenylalanine Compounds

| Compound | Key Structural Feature(s) | Primary Biomedical Relevance | Source(s) |

|---|---|---|---|

| Phenylalanine (Phe) | Natural α-amino acid with a benzyl side chain | Protein synthesis; Precursor to tyrosine, dopamine, melanin | metwarebio.comwikipedia.org |

| alpha-Methylphenylalanine (α-MePhe) | Methyl group on the α-carbon | Tyrosine hydroxylase inhibitor; LAT1 substrate for drug delivery studies | wikipedia.org |

| beta-Phenylalanine (β-Phe) | Amino group on the β-carbon | Scaffold for various medicinal compounds (anticancer, anti-HIV) | nih.govmdpi.com |

| This compound | α-methyl group; m-methoxy group on phenyl ring | Research chemical; Phenylalanine analogue | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHSKOHNTPEOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329117 | |

| Record name | alpha-Methyl-m-methoxy-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2349-31-7 | |

| Record name | 2349-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methyl-m-methoxy-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemistry and Stereoselective Synthesis of Alpha Methyl M Methoxy Dl Phenylalanine

Racemic Synthesis Pathways and DL-Form Elaboration

The initial step in obtaining specific enantiomers often involves the synthesis of the racemic mixture, the DL-form. This mixture contains equal amounts of the D- and L-isomers.

The preparation of racemic α-methyl-m-methoxy-DL-phenylalanine can be approached through established methodologies for α-amino acid synthesis, adapted for α-alkylation. A common strategy is a variation of the Strecker synthesis, starting from m-methoxyphenylacetone. Alternatively, the Bucherer-Bergs hydantoin (B18101) synthesis provides another robust route to the racemic mixture.

A notable pathway involves the synthesis of an intermediate α-halo acid. For instance, a process has been described for structurally similar compounds where a DL-α-halo-α-(substituted-benzyl)propionic acid is synthesized first. google.com This intermediate is then subjected to amination, typically using ammonia (B1221849) in a suitable solvent, to yield the racemic α-methyl amino acid. google.com This method is advantageous as the α-halo acid intermediate is also suitable for resolution prior to amination, offering an alternative route to the individual enantiomers. google.com

Resolution Techniques for Enantiomeric Forms (D- and L-Isomers)

Once the racemic mixture is obtained, the separation of the D- and L-enantiomers is a critical step. The most widely used industrial method is resolution by the formation of diastereomeric salts. psu.eduut.ac.ir This process involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent. psu.edu The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov

Common resolving agents for amino acids and their derivatives include chiral acids like (2R,3R)-tartaric acid and (R)-mandelic acid, or chiral bases like quinine (B1679958). ut.ac.irnih.gov For example, in the synthesis of related L-α-methyl-phenylalanine derivatives, the corresponding D-α-chloro acid intermediate was successfully resolved using quinine as the resolving agent. google.com After separation, the desired enantiomer is recovered by decomposing the salt.

Another powerful technique is Crystallization-Induced Asymmetric Transformation (CIAT). This method is particularly efficient as it combines the resolution step with the in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. ut.ac.ir This process often involves the formation of an imine (Schiff base), which facilitates the racemization of the chiral center. ut.ac.ir

Enzymatic resolution offers a highly selective alternative. nih.gov Lipases, for instance, can selectively hydrolyze the ester of one enantiomer in a racemic mixture, allowing the resulting acid and the unreacted ester to be separated easily. nih.gov

Table 1: Comparison of Resolution Techniques

| Technique | Principle | Common Resolving Agents/Enzymes | Advantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. psu.edu | Tartaric acid, Mandelic acid, Quinine. google.comut.ac.irnih.gov | Scalable, widely applicable. |

| Preferential Crystallization | Direct crystallization of one enantiomer from a supersaturated racemic solution. psu.edu | N/A (requires conglomerate formation) | No chiral auxiliary needed. |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective reaction of one enantiomer. nih.gov | Lipases, Proteases. nih.govnih.gov | High enantioselectivity, mild conditions. |

| Crystallization-Induced Asymmetric Transformation (CIAT) | In-situ racemization of the undesired enantiomer coupled with crystallization of the desired one. ut.ac.ir | Often involves a racemizing agent like an aldehyde. ut.ac.ir | High theoretical yield (>50%). |

Emerging Strategies for Enantioselective Preparation

Modern synthetic chemistry increasingly focuses on enantioselective methods that directly produce a single enantiomer, bypassing the need for resolution. mdpi.com

One prominent strategy is the asymmetric hydrogenation of a prochiral precursor. For instance, α-acetamidoacrylate derivatives can be hydrogenated using a chiral catalyst (e.g., a Rhodium complex with a chiral phosphine (B1218219) ligand) to yield the desired α-amino acid with high enantiomeric excess. researchgate.net

Another approach involves cooperative catalysis , where an achiral metal catalyst and a chiral catalyst work in tandem. For example, a highly enantioselective route to α-alkenyl α-amino acid derivatives was developed using an achiral dirhodium(II) carboxylate with a chiral spiro phosphoric acid. rsc.org The chiral acid acts as a proton shuttle, controlling the stereochemical outcome of the reaction. rsc.org

Enzymatic synthesis is also a powerful tool for the direct preparation of enantiomerically pure amino acids. Phenylalanine ammonia-lyase (PAL), for example, can be used in the synthesis of β-phenylalanine derivatives, showcasing the potential of enzymes to control stereochemistry in the formation of similar compounds. nih.gov

Table 2: Overview of Enantioselective Strategies

| Strategy | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation of a prochiral enamide or acrylate (B77674) using a chiral metal catalyst. researchgate.net | High efficiency and enantioselectivity. |

| Chiral Phase-Transfer Catalysis | Alkylation of a glycine (B1666218) Schiff base derivative using a chiral phase-transfer catalyst. | Applicable to the synthesis of various α,α-disubstituted amino acids. |

| Cooperative Catalysis | Utilizes both an achiral metal catalyst and a chiral co-catalyst to control enantioselectivity. rsc.org | Fast reaction rates and high yields under mild conditions. rsc.org |

| Enzymatic Synthesis | Employs enzymes to catalyze the stereoselective formation of the target molecule. nih.gov | High specificity, environmentally friendly conditions. |

Conformational Analysis and Stereochemical Implications for Biological Activity

The stereochemistry of α-methyl-m-methoxy-DL-phenylalanine is defined by its chiral center at the α-carbon. The introduction of the α-methyl group, in place of a hydrogen atom, significantly restricts the conformational flexibility of the molecule compared to phenylalanine. This restriction is crucial as the three-dimensional shape of an amino acid determines its ability to interact with enzyme active sites or receptors. nih.gov

In the crystal structure of its sesquihydrate, 3,4-dimethoxy-alpha-methyl-DL-phenylalanine exists as a zwitterion. The conformation is stabilized by a network of hydrogen bonds involving the amino and carboxylate groups and water molecules. nih.gov The torsion angles, which define the backbone conformation, are significantly influenced by the steric bulk of the α-methyl group. nih.gov This steric hindrance forces the molecule to adopt specific conformations that may enhance or prevent binding to biological targets. The restriction of the peptide backbone conformation is a key reason why α,α-disubstituted amino acids are used to design peptides with stable secondary structures like β-turns and helices. nih.gov

Table 3: Crystallographic Data for the Analogue 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate nih.gov

| Parameter | Value |

|---|---|

| Formula | C12H17NO4·1.5H2O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.872 |

| b (Å) | 11.437 |

| c (Å) | 20.434 |

| α (°) | 95.74 |

| β (°) | 96.91 |

| γ (°) | 89.18 |

Data is for the structural analogue 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate as a proxy for conformational properties. nih.gov

Enzymatic Modulation and Metabolic Interventions by Alpha Methyl M Methoxy Dl Phenylalanine

Inhibition of Aromatic Amino Acid Hydroxylases

Alpha-Methyl-m-methoxy-DL-phenylalanine is recognized for its inhibitory action on critical enzymes within the aromatic amino acid hydroxylation pathways. This inhibition is a cornerstone of its biochemical and physiological effects.

Tyrosine Hydroxylase Inhibition: Impact on Catecholamine Biosynthesis and Neurotransmitter Precursors

This compound functions as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. nih.gov This enzymatic step converts tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine (B1211576), norepinephrine, and epinephrine. nih.govnih.govpixorize.com By impeding the function of tyrosine hydroxylase, this compound effectively reduces the production of L-DOPA. wikipedia.org This limitation in precursor availability leads to a subsequent depletion of the primary catecholamine neurotransmitters. wikipedia.org The inhibition of this crucial enzyme disrupts the normal flux of the catecholamine synthesis pathway, impacting neuronal signaling and endocrine functions that rely on these neurotransmitters. nih.gov

Table 1: Overview of Tyrosine Hydroxylase and Catecholamine Synthesis

| Enzyme/Compound | Role/Function | Pathway |

| Tyrosine Hydroxylase (TH) | Catalyzes the conversion of L-tyrosine to L-DOPA. nih.gov | Rate-limiting step in catecholamine biosynthesis. nih.govresearchgate.net |

| L-Tyrosine | Precursor amino acid. pixorize.com | Starting material for catecholamine synthesis. pixorize.com |

| L-DOPA | Intermediate product. pixorize.com | Precursor to dopamine. pixorize.com |

| Dopamine | Neurotransmitter. nih.gov | Formed from L-DOPA. pixorize.com |

| Norepinephrine | Neurotransmitter and hormone. nih.gov | Synthesized from dopamine. pixorize.com |

| Epinephrine | Neurotransmitter and hormone. nih.gov | Synthesized from norepinephrine. pixorize.com |

Phenylalanine Hydroxylase Inhibition: Induction of Hyperphenylalaninemia Models

In addition to its effects on catecholamine synthesis, this compound is a potent inhibitor of phenylalanine hydroxylase (PAH). wikipedia.org This enzyme is responsible for the conversion of phenylalanine to tyrosine, a critical step in phenylalanine catabolism. pixorize.com The inhibition of PAH by this compound is a key mechanism used in research to create animal models of hyperphenylalaninemia, a condition characterized by elevated levels of phenylalanine in the blood, analogous to the human genetic disorder phenylketonuria (PKU). wikipedia.orgnih.gov

In experimental settings, the administration of this compound effectively blocks the primary metabolic route for phenylalanine, leading to its accumulation. nih.gov For instance, studies in developing mice have shown that the compound can inhibit 65-70% of hepatic phenylalanine hydroxylase activity. nih.gov This enzymatic blockade, particularly when combined with a phenylalanine load, results in a significant and sustained increase in plasma and brain concentrations of phenylalanine, while tyrosine levels may not be significantly altered. nih.gov These induced models of hyperphenylalaninemia are invaluable for studying the neuropathological effects of high phenylalanine levels and for testing potential therapeutic strategies. nih.gov

Table 2: Research Findings on Phenylalanine Hydroxylase Inhibition

| Subject | Finding | Implication |

| Enzyme Activity | In newborn mice, alpha-methyl-D,L-phenylalanine inhibited 65-70% of liver phenylalanine hydroxylase activity within 12 hours. nih.gov | Demonstrates potent and rapid enzymatic inhibition. |

| Metabolic State | Co-administration with phenylalanine leads to a chronic state of hyperphenylalaninemia. nih.gov | Creates a reliable animal model for studying PKU-like conditions. wikipedia.org |

| Biochemical Impact | Brain polyribosomes showed disaggregation, and rates of polypeptide chain elongation were reduced. nih.gov | Suggests that elevated phenylalanine levels disrupt protein synthesis in the brain. |

| Myelination | In rats, treatment was associated with reduced myelin formation and inhibition of fatty acid desaturation in the brain. nih.gov | Indicates that hyperphenylalaninemia impairs key aspects of brain development. |

Biometabolic Transformation and Active Metabolite Characterization (e.g., Metaraminol formation)

Following administration, this compound undergoes biotransformation in the body. One of the key metabolic pathways results in the formation of active metabolites. A notable metabolite produced from the related compound, α-Methylphenylalanine, is metaraminol. wikipedia.org Metaraminol itself is a sympathomimetic amine that acts as a catecholamine-releasing agent. wikipedia.org The formation of such active metabolites indicates that the physiological effects of the parent compound may be, in part, mediated by its metabolic products.

Perturbations in Endogenous Amino Acid Metabolic Fluxes

The inhibitory effects of this compound on key hydroxylases cause significant disturbances in the normal metabolic flow of endogenous amino acids. By blocking phenylalanine hydroxylase, the compound forces an accumulation of phenylalanine, which can disrupt the balance of other amino acids. nih.gov This is particularly relevant in the brain, where high concentrations of phenylalanine can interfere with the transport and metabolism of other large neutral amino acids. Furthermore, the inhibition of tyrosine hydroxylase directly impacts the metabolic flux from tyrosine into the catecholamine pathway, reducing the synthesis of these crucial neurotransmitters. wikipedia.org

Differential Substrate Specificity and Enzyme Kinetics in Vitro

The inhibitory action of this compound is rooted in its ability to act as a competitive substrate or inhibitor for enzymes that normally process phenylalanine and tyrosine. The specificity of an enzyme for its substrate is a fundamental aspect of enzyme kinetics. nih.gov The structural analogy of this compound to these natural amino acids allows it to bind to the active sites of phenylalanine hydroxylase and tyrosine hydroxylase.

The efficiency of this interaction can be quantified by kinetic parameters such as the inhibition constant (Ki) or the Michaelis constant (Km) if it acts as a substrate. For example, analogs like α-methyl-p-tyrosine are known competitive inhibitors of tyrosine hydroxylase. nih.gov The presence of the alpha-methyl group and the m-methoxy substitution on the phenyl ring of this compound influences its binding affinity and specificity for these enzymes compared to the natural substrates. This differential specificity is what allows it to function as a targeted modulator of these metabolic pathways.

Neuropharmacological Implications and Central Nervous System Interactions

Modulation of Neurotransmitter Homeostasis and Release Mechanisms

The primary mechanism by which alpha-methyl-D,L-phenylalanine influences neurotransmitter homeostasis is through its potent inhibition of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine. nih.gov This inhibition leads to a state of hyperphenylalaninemia, characterized by excessively high levels of phenylalanine in the plasma and brain. nih.gov Phenylalanine itself is a precursor for the synthesis of key monoamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org

High concentrations of phenylalanine in the brain compete with tyrosine for the enzyme tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis. This competitive inhibition can lead to a reduction in the synthesis of dopamine and norepinephrine. nih.gov Similarly, elevated phenylalanine can interfere with the transport of tryptophan, the precursor to serotonin (B10506), across the blood-brain barrier, and inhibit tryptophan hydroxylase, thereby reducing serotonin synthesis. wikipedia.org This disruption of the delicate balance of neurotransmitter synthesis has profound implications for neuronal signaling and function. In experimental models, chronic administration of alpha-methyl-D,L-phenylalanine, in conjunction with phenylalanine, has been shown to induce these neurochemical changes, leading to deficiencies in central nervous system dopamine and serotonin. nih.gov

Mechanisms of Blood-Brain Barrier Translocation: Role of Amino Acid Transporters (e.g., LAT1)

The entry of alpha-methyl-D,L-phenylalanine into the central nervous system is mediated by the L-type amino acid transporter 1 (LAT1), a large neutral amino acid transporter highly expressed at the blood-brain barrier. LAT1 is responsible for the transport of several essential amino acids, including phenylalanine and tyrosine, into the brain. The structural resemblance of alpha-methyl-D,L-phenylalanine to these endogenous amino acids allows it to be recognized and transported by LAT1.

This transport mechanism is crucial for its pharmacological activity within the brain. The affinity of alpha-methyl-D,L-phenylalanine for LAT1 facilitates its accumulation in the brain, where it can exert its inhibitory effects on enzyme systems and protein synthesis. The competition between alpha-methyl-D,L-phenylalanine and other large neutral amino acids for transport via LAT1 can also contribute to the neurochemical imbalances observed following its administration, as the influx of other essential amino acids may be reduced.

Impact on Neuronal Protein Synthesis and Polyribosome Integrity in Developing Brain

A significant consequence of the hyperphenylalaninemia induced by alpha-methyl-D,L-phenylalanine is the disruption of neuronal protein synthesis, particularly in the developing brain. nih.gov Studies in neonatal mice have demonstrated that administration of alpha-methyl-D,L-phenylalanine along with phenylalanine leads to a rapid and marked disaggregation of brain polyribosomes. nih.govnih.gov Polyribosomes are complexes of ribosomes and mRNA that are the cellular machinery for protein synthesis. Their disaggregation into monomeric ribosomes indicates a severe impairment of this process. nih.gov

This effect is particularly pronounced in the developing brain, with younger animals showing greater susceptibility than adults. nih.gov The disruption of protein synthesis is thought to be a key factor in the impaired brain development and cognitive deficits associated with chronic hyperphenylalaninemia. nih.gov The mechanism appears to involve an inhibition of the initiation phase of protein synthesis. nih.gov Furthermore, chronic exposure to these high levels of phenylalanine has been shown to reduce the rate of polypeptide chain elongation. nih.gov

Table 1: Effect of alpha-methyl-D,L-phenylalanine and Phenylalanine on Brain Polyribosomes in Developing Mice

| Treatment Group | Brain Phenylalanine Level (relative to control) | Polyribosome Disaggregation (relative to control) | Onset of Maximum Disaggregation | Duration of Disaggregation |

| Control | 1x | Normal | N/A | N/A |

| alpha-methyl-D,L-phenylalanine + Phenylalanine | ~40x | Significant | 3 hours post-injection | Up to 18 hours |

Data synthesized from findings reported in Hughes, J. V., & Johnson, T. C. (1977). nih.gov

Neurochemical Alterations in Experimental Models

Experimental models utilizing alpha-methyl-D,L-phenylalanine have been instrumental in elucidating the neurochemical alterations that occur in a state of hyperphenylalaninemia. The most prominent and direct effect is a dramatic increase in the concentration of phenylalanine in both plasma and brain tissue. nih.gov

This primary alteration triggers a cascade of secondary neurochemical changes. As previously mentioned, the elevated phenylalanine levels lead to a reduction in the synthesis of key neurotransmitters. In rat models, treatment with alpha-methyl-D,L-phenylalanine and phenylalanine resulted in significantly lowered brain weights and reduced myelin formation. nih.gov Further analysis of the myelin revealed alterations in its lipid and fatty acid composition, specifically a reduction in sulfatides (B1148509) and unsaturated fatty acids. nih.gov These findings suggest that the neurochemical environment created by hyperphenylalaninemia impairs critical developmental processes such as myelination.

Table 2: Neurochemical and Developmental Effects of Hyperphenylalaninemia Induced by alpha-methyl-D,L-phenylalanine in Rats

| Parameter | Observation in Treated Rats | Reference |

| Brain Phenylalanine | Significantly Increased | nih.gov |

| Plasma Tyrosine | Not Significantly Altered | nih.gov |

| Brain Polyribosomes | Disaggregated | nih.govnih.gov |

| Neuronal Protein Synthesis | Inhibited | nih.govnih.gov |

| Body and Brain Weight | Significantly Lowered | nih.gov |

| Myelin Yield | Significantly Lowered | nih.gov |

| Myelin Sulfatides | Significantly Reduced | nih.gov |

| Myelin Unsaturated Fatty Acids | Reduced | nih.gov |

Preclinical Modeling of Inherited Metabolic Disorders and Neurological Conditions

Establishment of Experimental Hyperphenylalaninemia Models (e.g., Phenylketonuria Analogue)

A cornerstone of PKU research is the ability to model its defining characteristic: hyperphenylalaninemia (HPA), the toxic accumulation of the amino acid phenylalanine in the blood and brain. plos.org Chemically induced models provide a practical alternative to genetic models, allowing for controlled and timed induction of HPA. This is often achieved by administering inhibitors of the enzyme phenylalanine hydroxylase (PAH), which is deficient in PKU. nih.govnih.govnih.govnih.gov

Alpha-methyl-DL-phenylalanine acts as a potent inhibitor of PAH. nih.govnih.govnih.govnih.gov When administered to laboratory animals, often in combination with a diet rich in phenylalanine, it effectively blocks the metabolic conversion of phenylalanine to tyrosine, resulting in a sustained increase in phenylalanine levels that mimics the condition found in PKU patients. nih.govnih.govnih.gov This approach has been successfully used to create HPA models in various species, including rats and mice. nih.govnih.gov For example, studies in developing mice have demonstrated that this chemical regimen can elevate plasma and brain phenylalanine concentrations by as much as 40-fold, providing a robust model for studying the downstream pathological effects of HPA. nih.gov

Table 1: Establishment of Chemically-Induced Hyperphenylalaninemia Models

| Animal Model | Inducing Agent(s) | Key Biochemical Outcome | Reference |

|---|---|---|---|

| Newborn Rats | L-phenylalanine and alpha-methylphenylalanine | Successful induction of an experimental model of phenylketonuria. | nih.govnih.gov |

| Developing Mice | Phenylalanine and alpha-methyl-D,L-phenylalanine | ~40-fold increase in plasma and brain phenylalanine levels. | nih.gov |

| Neonatal Chicks | Dietary phenylalanine plus alpha-methylphenylalanine | 10 to 15-fold increase in phenylalanine content in plasma and brain. | nih.gov |

| Rats | alpha-methylphenylalanine | Marked inhibition of hepatic phenylalanine hydroxylase activity. | nih.gov |

Investigation of Pathophysiological Mechanisms in Model Systems (e.g., Mitochondrial Dysfunction, Oxidative Stress, Inflammation)

The chemically induced HPA models are instrumental in dissecting the cellular and molecular mechanisms that drive the neuropathology associated with elevated phenylalanine levels. Key areas of investigation include mitochondrial dysfunction, oxidative stress, and inflammation.

It is now understood that high concentrations of phenylalanine are toxic to mitochondria, impairing their ability to produce energy. nih.govconsensus.appresearchgate.net Studies using rat models of HPA have identified significant reductions in the activity of mitochondrial respiratory chain complexes, which are crucial for cellular energy production. nih.govnih.gov This mitochondrial damage is considered a central mechanism of phenylalanine-induced toxicity. nih.gov

Furthermore, a substantial body of evidence indicates that HPA leads to a state of oxidative stress in the brain. nih.govnih.govnih.gov Phenylalanine and its metabolites can increase the production of reactive oxygen species, leading to damage of cellular components like lipids and proteins, and deplete the brain's natural antioxidant defenses, such as glutathione. nih.govnih.gov

Table 2: Key Pathophysiological Findings in HPA Models

| Pathophysiological Consequence | Specific Research Findings | Model System Context | Reference(s) |

|---|---|---|---|

| Mitochondrial Dysfunction | Impairment of mitochondrial bioenergetics; Decreased activity of respiratory chain complexes I-III and II. | Observed in various HPA models, including chemically-induced rat models. | nih.govnih.govnih.gov |

| Oxidative Stress | Induction of lipid peroxidation and protein damage; Reduction in brain antioxidant levels (e.g., glutathione). | Demonstrated in rat brain tissue exposed to high phenylalanine and in HPA animal models. | nih.govnih.govnih.gov |

| Inflammation | High levels of phenylalanine provoke changes in inflammatory status. | A recognized component of HPA pathophysiology in preclinical models. | nih.govresearchgate.net |

Assessment of Neuropathological Outcomes and Behavioral Phenotypes

The cellular damage caused by chronic HPA manifests as distinct structural and functional abnormalities in the brain, which can be studied in these animal models.

Neuropathological investigations in rat models of PKU induced with alpha-methylphenylalanine have revealed significant alterations in brain development, including reduced cell proliferation and increased cell death in the cerebellum. nih.gov Other consistent findings across HPA models include damage to white matter, abnormalities in the structure of neurons (such as reduced dendritic complexity), and a decrease in the number of synapses. researchgate.netnih.gov

These structural brain changes are accompanied by observable behavioral deficits. Animal models with varying degrees of HPA exhibit a corresponding spectrum of behavioral symptoms, including impaired motor function and cognitive deficits. plos.org These behavioral phenotypes are often linked to disruptions in neurotransmitter systems, particularly the serotonin (B10506) pathway, which is highly sensitive to the toxic effects of phenylalanine. plos.org

Table 3: Neuropathological and Behavioral Consequences of Induced HPA

| Domain | Specific Outcome | Animal Model Context | Reference |

|---|---|---|---|

| Neuropathological Outcomes | Reduced cell proliferation and increased cell death in the cerebellum. | Newborn rats with chemically-induced experimental phenylketonuria. | nih.gov |

| Neuronal loss, dendritic abnormalities, and reduced synaptic density. | General findings across various HPA animal models. | researchgate.net | |

| Behavioral Phenotypes | Progressive severity of behavioral symptoms with increasing phenylalanine levels. | Mouse models exhibiting different degrees of hyperphenylalaninemia. | plos.org |

| Impairment of aminergic metabolism, particularly affecting brain serotonin. | A key neurochemical finding in mouse models of HPA. | plos.org |

Translational Research Perspectives from Animal Models

The ultimate value of these preclinical models lies in their contribution to translational research—bridging the gap between laboratory discoveries and clinical applications. Chemically induced HPA models, including those utilizing alpha-methyl-m-methoxy-DL-phenylalanine, are indispensable for the preclinical testing of new therapeutic interventions for PKU. nih.gov

By elucidating the roles of mitochondrial dysfunction and oxidative stress, these models have highlighted new potential targets for adjunct therapies to complement the standard dietary management of PKU. nih.govnih.gov They provide a critical platform to assess the efficacy and safety of a wide range of treatments, from pharmacological agents to advanced approaches like gene therapy. nih.govmdpi.com The ability to model different severities of HPA also facilitates research into the genotype-phenotype correlations observed in patients and supports the development of more personalized medicine approaches. plos.org The continued use and refinement of these animal models are essential for advancing our understanding of inherited metabolic disorders and for developing more effective treatments to improve patient outcomes. nih.gov

Applications in Advanced Biochemical and Medicinal Chemistry Research

Building Block in Peptide and Peptidomimetic Synthesis

The incorporation of alpha-methylated amino acids, such as alpha-Methyl-m-methoxy-DL-phenylalanine, is a key strategy in the design of peptides and peptidomimetics with enhanced properties. enamine.netchemimpex.com The presence of the methyl group on the alpha-carbon introduces significant steric hindrance, which imparts two primary advantages: increased resistance to enzymatic degradation and conformational constraint. enamine.netresearchgate.net

Standard peptides are often limited as therapeutic candidates due to their rapid breakdown by proteases in the body. The alpha-methyl group shields the adjacent peptide bonds, making them less accessible to enzymatic cleavage and thus increasing the peptide's metabolic stability and bioavailability. enamine.netupc.edu

Furthermore, the alpha-methylation severely restricts the rotational freedom of the peptide backbone. nih.govrsc.org This conformational constraint helps to lock the peptide into a specific three-dimensional shape, such as a helix or a β-turn. upc.edursc.orgresearchgate.net By pre-organizing the peptide into its biologically active conformation, the entropic cost of binding to a receptor is reduced, which can lead to significantly improved binding affinity and potency. nih.gov This is a crucial aspect of peptidomimetic design, where the goal is to create molecules that mimic the structure and function of natural peptides but with superior drug-like properties. researchgate.netnih.gov For instance, the introduction of α-methylated residues has been shown to be a strong inducer of helical structures, a common motif in protein-protein interactions. upc.edunih.gov

Design and Engineering of Modified Proteins and Enzymes

The site-specific incorporation of unnatural amino acids (UAAs) into proteins and enzymes is a frontier in protein engineering, allowing for the creation of biocatalysts and therapeutic proteins with novel or enhanced functions. acs.orgrsc.orgresearchgate.net Phenylalanine derivatives are widely used for this purpose due to their diverse functionalities. nih.gov Introducing a bulky or conformationally restricted amino acid like this compound can profoundly alter a protein's structure, stability, and catalytic activity. chemimpex.comnih.gov

This technique allows researchers to probe structure-function relationships and design proteins with tailored properties. chemimpex.comacs.org For example, incorporating α-methylated amino acids into apolipoprotein A-I (ApoA-I) mimetic peptides has been demonstrated to stabilize their α-helical structure. nih.gov This enhanced helicity improved the peptides' ability to facilitate cholesterol efflux, a key function of ApoA-I, and also conferred resistance to proteolysis. nih.gov

In enzyme engineering, introducing a UAA into an active site can modify substrate specificity or inhibitor binding. acs.orgnih.gov A bulky residue can be used to physically alter the size and shape of the binding pocket, potentially enabling the enzyme to act on a new substrate or, conversely, blocking the binding of a natural inhibitor. acs.org This rational design approach, which benefits from the unique properties of compounds like this compound, is a powerful tool for creating more effective enzymes for industrial and therapeutic applications. chemimpex.comrsc.org

Exploration of Antimicrobial Properties of Derivatives

While this compound itself is not primarily recognized as an antimicrobial agent, its core structure serves as a valuable scaffold for the synthesis of novel derivatives with potential antimicrobial activity. The field of medicinal chemistry frequently uses amino acids as starting points for the development of new drugs. mdpi.com Phenylalanine derivatives, in particular, have been successfully modified to create compounds that can combat bacteria. nih.govnih.gov

A promising strategy in the fight against antibiotic resistance is the inhibition of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation. nih.govgoogle.com Researchers have designed and synthesized phenylalanine derivatives bearing a hydroxamic acid moiety that act as potent QS inhibitors. nih.govnih.gov These compounds were shown to effectively disrupt QS systems and prevent the formation of biofilms in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov The studies demonstrated that the phenylalanine skeleton is a key structural component for this activity. nih.gov

Other modifications, such as creating cationic surfactants from phenylalanine, have also yielded compounds with promising antibacterial efficacy against a range of bacterial strains. mdpi.com The development of such derivatives, including those based on hydroxamic acids or other pharmacophores, represents a key area of research for creating new classes of antimicrobial agents to address the challenge of drug-resistant infections. researchgate.netmdpi.com

Development of Novel Pharmacological Probes

Pharmacological probes are essential tools for dissecting biological pathways and understanding the mechanisms of disease. Analogs of natural amino acids are often used as specific enzyme inhibitors to function as such probes. scbt.com Alpha-methyl-DL-phenylalanine (the parent compound of the title molecule) is a classic example, having been used extensively in research as a selective inhibitor of key enzymes in amino acid metabolism. nih.govwikipedia.org

Specifically, alpha-methyl-DL-phenylalanine is a known inhibitor of phenylalanine hydroxylase (PAH) and tyrosine hydroxylase. wikipedia.orgnih.gov PAH is the enzyme responsible for converting phenylalanine to tyrosine, and its deficiency leads to the genetic disorder phenylketonuria (PKU). nih.govwikipedia.org Researchers have used alpha-methyl-DL-phenylalanine in combination with a high-phenylalanine diet to create reliable animal models of chronic hyperphenylalanemia. nih.govnih.govportlandpress.com These models are invaluable for studying the neurochemical and developmental effects of high phenylalanine levels seen in PKU, allowing for detailed investigation into the disease's pathology without the confounding factors of other inhibitors. portlandpress.comnih.gov By inhibiting these specific enzymes, the compound serves as a precise tool to probe the consequences of metabolic disruption in the brain and other tissues. nih.gov

Research Findings Summary

| Application Area | Key Findings | Relevant Compounds | Citations |

| Peptide Synthesis | α-Methylation provides steric shielding, increasing resistance to proteolytic degradation and enhancing metabolic stability. | α-Methyl-m-methoxy-DL-phenylalanine, α-Methylated amino acids | enamine.netupc.edu |

| Peptidomimetic Design | The α-methyl group constrains the peptide backbone, stabilizing secondary structures like α-helices and β-turns, which can increase receptor binding affinity. | ApoA-I mimetic peptides with α-methylated residues | nih.govrsc.orgresearchgate.net |

| Protein Engineering | Site-specific incorporation of unnatural amino acids allows for the creation of proteins with altered stability, substrate specificity, and function. | Murine dihydrofolate reductase (mDHFR) | acs.orgrsc.orgnih.gov |

| Antimicrobial Derivatives | Phenylalanine derivatives with hydroxamic acid moieties act as quorum sensing inhibitors, disrupting bacterial communication and biofilm formation. | Phenylalanine-hydroxamic acid hybrids | nih.govnih.gov |

| Pharmacological Probes | α-Methylphenylalanine acts as a specific inhibitor of phenylalanine hydroxylase (PAH), enabling the creation of animal models for studying phenylketonuria (PKU). | alpha-Methyl-DL-phenylalanine | nih.govwikipedia.orgnih.govportlandpress.com |

Analytical Methodologies for Characterization and Quantification in Biological Systems

Chromatographic Techniques for Stereoisomer Separation in Biological Matrices

The separation of the stereoisomers (enantiomers) of α-methyl-m-methoxy-DL-phenylalanine is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, utilizing chiral stationary phases (CSPs) or chiral mobile phase additives to achieve resolution.

Direct chiral separation methods are often preferred for their simplicity. Research on related α-methyl-substituted phenylalanine analogues has demonstrated the effectiveness of specific CSPs. researchgate.netnih.gov The teicoplanin-based macrocyclic antibiotic CSP, such as Chirobiotic T, has proven efficient in resolving the enantiomers of various ring- and α-methyl-substituted phenylalanine analogues. researchgate.netnih.govsigmaaldrich.com This type of column operates on a complex chiral recognition mechanism involving hydrogen bonding, inclusion complexation, and dipole-dipole interactions. Another approach involves crown ether-based CSPs, like Crownpak CR(+), which are particularly effective for separating amino acids and their amides. researchgate.netnih.gov However, these have been noted to be less effective for α-methylated analogues, which may co-elute. nih.gov

Indirect separation methods involve pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a conventional achiral reversed-phase column (e.g., C18). nih.gov Common derivatizing reagents include Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (FDAA, or Marfey's reagent) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). researchgate.netnih.gov Studies comparing these indirect methods for similar compounds suggest that GITC derivatization can be more effective than FDAA derivatization for achieving separation. nih.gov

Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, offers a high-throughput alternative to normal-phase HPLC for chiral separations, providing better resolution and significantly shorter analysis times for related phenylalanine esters. waters.com

The selection of the optimal chromatographic method depends on the biological matrix (e.g., plasma, urine, tissue homogenate) and the required sensitivity. The choice between direct and indirect methods often involves a trade-off between method development time and sample preparation complexity.

Table 1: Comparison of Chiral HPLC Techniques for Phenylalanine Analogues

| Technique | Chiral Selector/Reagent | Principle | Applicability to α-Methylated Analogues | Reference |

|---|---|---|---|---|

| Direct HPLC | Chirobiotic T (Teicoplanin-based CSP) | Enantioselective interactions with a macrocyclic antibiotic stationary phase. | Reported as efficient for separating ring- and α-methyl-substituted phenylalanine analogues. researchgate.netnih.gov | researchgate.netnih.govsigmaaldrich.com |

| Direct HPLC | Crownpak CR(+) (Crown ether-based CSP) | Host-guest complexation between the crown ether and the primary amino group of the analyte. | Reported as less effective; α-methylated analogues may co-elute. nih.gov | researchgate.netnih.govmdpi.com |

| Indirect HPLC | Marfey's Reagent (FDAA) | Pre-column derivatization to form diastereomers, separated on a standard C18 column. | Applicable, but may be less effective than other reagents for some analogues. nih.gov | researchgate.netnih.gov |

| Indirect HPLC | GITC | Pre-column derivatization to form diastereomeric thioureas, separated on a standard C18 column. | Considered a more effective indirect method for some phenylalanine analogues. nih.gov | researchgate.netnih.gov |

| Direct UPC² | CHIRALPAK ID | Enantioselective interactions using a polysaccharide-derivative CSP with supercritical CO₂ as the primary mobile phase. | Provides rapid and high-resolution separation for phenylalanine esters. waters.com | waters.com |

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules like α-methyl-m-methoxy-DL-phenylalanine in biological samples. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

For quantification, the mass spectrometer is typically operated in the multiple-reaction monitoring (MRM) mode. researchgate.netresearchgate.net This involves selecting a specific precursor ion (the molecular ion, [M+H]⁺, of the analyte) and a characteristic product ion that is formed upon its fragmentation. For α-methyl-m-methoxy-DL-phenylalanine (Molecular Weight: 209.24 g/mol ), the transition would be based on its specific fragmentation pattern. sigmaaldrich.com For instance, methods for quantifying phenylalanine often monitor the transition of its protonated molecule (m/z 166) to a product ion (m/z 120), which corresponds to the loss of the formic acid group. researchgate.net A similar fragmentation pathway would be established for α-methyl-m-methoxy-DL-phenylalanine.

The use of a stable isotope-labeled internal standard, such as a ¹³C or ²H-labeled version of the analyte, is critical for accurate quantification. researchgate.net This standard is added to the sample at the beginning of the extraction process and corrects for any analyte loss during sample preparation and for variations in instrument response (ion suppression or enhancement).

Derivatization can also be employed prior to LC-MS/MS analysis to improve chromatographic retention, ionization efficiency, and the predictability of fragmentation. mdpi.comnih.gov Reagents such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) are used to derivatize amino acids, enhancing their detection in complex biological matrices. mdpi.com Mass spectrometry imaging (MSI) is an advanced technique that can visualize the spatial distribution of the compound and its metabolites within tissue sections, often requiring on-tissue chemical derivatization to enhance signal detection. researchgate.net

Table 2: Key Parameters in LC-MS/MS Method Development

| Parameter | Description | Example for Phenylalanine Analogues | Reference |

|---|---|---|---|

| Ionization Mode | The method used to generate ions from the analyte. Electrospray ionization (ESI) in positive mode is common for amino acids. | ESI+ | nih.govresearchgate.net |

| Precursor Ion [M+H]⁺ | The mass-to-charge ratio (m/z) of the intact, protonated molecule. For α-methyl-m-methoxy-DL-phenylalanine (C₁₁H₁₅NO₃), this would be ~210.2 m/z. | m/z 166.2 for Phenylalanine | researchgate.net |

| Product Ion | A characteristic fragment ion generated from the precursor ion in the collision cell of the mass spectrometer. | m/z 120.2 for Phenylalanine (loss of HCOOH) | researchgate.net |

| Internal Standard | A stable isotope-labeled version of the analyte used for accurate quantification. | Phenylalanine-ring-¹³C₆ (m/z 172.2 → 126.2) | researchgate.net |

| Chromatography | Separation is typically achieved using reversed-phase (C18) or hydrophilic interaction liquid chromatography (HILIC). | Reversed-phase C18 or ZIC-HILIC | researchgate.netresearchgate.net |

Spectroscopic Tools for Structural Elucidation and Purity Assessment in Research Contexts

In research and synthesis contexts, spectroscopic tools are indispensable for confirming the chemical structure and assessing the purity of α-methyl-m-methoxy-DL-phenylalanine. The primary techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For α-methyl-m-methoxy-DL-phenylalanine, the spectrum would show distinct signals for the aromatic protons on the methoxy-substituted phenyl ring, the methoxy (B1213986) group protons (-OCH₃), and the alpha-methyl group protons (-CH₃). hmdb.ca

¹³C NMR provides a count of the number of non-equivalent carbon atoms in the molecule, including the carbonyl carbon of the acid group, the quaternary α-carbon, and the various carbons of the aromatic ring. nih.gov

Advanced 2D-NMR techniques, such as COSY and HSQC, can establish connectivity between protons and carbons, confirming the complete molecular structure. The development of specific methyl labeling schemes combined with transverse relaxation optimized spectroscopy (TROSY) has become a key method for studying larger molecules and complexes containing methyl-bearing residues like alanine. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of α-methyl-m-methoxy-DL-phenylalanine would exhibit characteristic absorption bands corresponding to:

O-H stretching of the carboxylic acid.

N-H stretching of the primary amine.

C=O stretching of the carbonyl group in the carboxylic acid.

C-O stretching of the methoxy group and the carboxylic acid.

Aromatic C-H and C=C stretching from the phenyl ring. Computational studies using Density Functional Theory (DFT) are often paired with experimental IR and Raman spectroscopy to perform complete vibrational assignments of the molecule. researchgate.net

These spectroscopic methods are also critical for assessing purity. The presence of unexpected signals in an NMR spectrum or unassigned bands in an IR spectrum can indicate the presence of residual solvents, starting materials, or synthetic by-products.

Table 3: Expected Spectroscopic Features for α-Methyl-m-methoxy-DL-phenylalanine

| Spectroscopic Technique | Key Structural Feature | Expected Signal/Band | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | Multiple signals in the ~6.5-7.5 ppm range, with splitting patterns dependent on the meta substitution. | hmdb.ca |

| Methoxy Protons (-OCH₃) | A singlet around ~3.8 ppm. | hmdb.ca | |

| Alpha-Methyl Protons (-CH₃) | A singlet in the ~1.5-1.7 ppm range. | nih.gov | |

| Amine Protons (-NH₂) | A broad signal, chemical shift is solvent-dependent. | hmdb.ca | |

| IR Spectroscopy | Carboxylic Acid (C=O stretch) | Strong, sharp band around 1700-1740 cm⁻¹. | nih.govresearchgate.net |

| Carboxylic Acid (O-H stretch) | Very broad band from ~2500-3300 cm⁻¹. | researchgate.net | |

| Amine (N-H stretch) | Medium intensity band(s) around 3300-3500 cm⁻¹. | researchgate.net | |

| Aromatic C-O Stretch (methoxy) | Strong band around 1200-1250 cm⁻¹. | nih.gov |

Future Directions and Emerging Research Paradigms

Elucidation of Uncharacterized Metabolic Pathways and Interactions

A foundational step in understanding the biological significance of alpha-Methyl-m-methoxy-DL-phenylalanine is the comprehensive characterization of its metabolic fate. The metabolism of its parent compound, phenylalanine, is well-documented, primarily involving conversion to tyrosine by phenylalanine hydroxylase. However, the introduction of an alpha-methyl group is known to alter this pathway significantly. For instance, alpha-methylphenylalanine acts as an inhibitor of both phenylalanine hydroxylase and tyrosine hydroxylase, thereby depleting catecholamine neurotransmitters. wikipedia.org

Future research must focus on how the addition of a meta-methoxy group further influences these interactions. Key research questions include:

Does the m-methoxy group alter the inhibitory potency of the compound on key enzymes in the phenylalanine-tyrosine pathway?

What are the primary metabolites of this compound? Does the metabolic pathway involve O-demethylation, hydroxylation of the aromatic ring at other positions, or other biotransformations?

How does this compound interact with other metabolic pathways? For example, studies on phenylketonuria (PKU) models have shown that phenylalanine and its derivatives can impact multiple metabolic pathways, including those for other amino acids and purines.

Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying and quantifying novel metabolites in biological samples (e.g., plasma, urine, and tissue homogenates) following administration of the compound.

| Potential Metabolic Pathway | Key Enzyme/Process | Anticipated Product(s) | Research Goal |

| Ring Hydroxylation | Cytochrome P450 enzymes | Hydroxylated derivatives | To determine if the methoxy (B1213986) group directs hydroxylation to specific positions. |

| O-Demethylation | Cytochrome P450 enzymes (e.g., CYP2D6) | alpha-Methyl-m-hydroxy-DL-phenylalanine | To investigate a primary route of metabolism and the bioactivity of the resulting metabolite. |

| Decarboxylation | Aromatic L-amino acid decarboxylase (AADC) | alpha-Methyl-m-methoxy-phenethylamine | To assess the potential formation of bioactive amine derivatives. |

| Transamination | Aminotransferases | 3-(3-methoxyphenyl)-2-methyl-2-oxopropanoic acid | To explore alternative degradation pathways. |

Development of Targeted Therapeutic Strategies Based on Compound Mechanisms

Building on the known pharmacology of related compounds, future research can explore targeted therapeutic applications for this compound. The parent compound, alpha-methylphenylalanine, is known to be a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier. wikipedia.org This transporter is a key target for delivering drugs to the central nervous system.

Given that its structural analog, alpha-methyl-p-tyrosine (Metirosine), is used clinically to inhibit catecholamine synthesis in conditions like pheochromocytoma, a primary avenue of investigation should be the potential of this compound in disorders characterized by catecholamine dysregulation. wikipedia.org The m-methoxy substitution could modulate the compound's affinity for tyrosine hydroxylase or its transport via LAT1, potentially leading to a more favorable therapeutic profile.

Future therapeutic strategies to be investigated could include:

Neurological Disorders: Assessing its efficacy in conditions such as dystonia, dyskinesia, or even as an adjunct in managing psychosis, where modulation of dopamine (B1211576) synthesis could be beneficial. wikipedia.org

Endocrine Tumors: Investigating its potential to control symptoms in catecholamine-secreting tumors, similar to the use of Metirosine.

Targeted Drug Delivery: Utilizing the compound as a scaffold for delivering other therapeutic agents across the blood-brain barrier by exploiting LAT1 transport. Research has shown that substitution at the meta position of phenylalanine can increase LAT1 activity.

Advanced Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool in drug discovery and development beyond its direct therapeutic potential. Alpha-methylated amino acids are known to be powerful building blocks in the design of peptidomimetics. enamine.net The alpha-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to peptides with enhanced helicity, increased stability against proteolytic degradation, and improved biological activity. researchgate.netnih.gov

Emerging applications in this area include:

Peptide and Protein Engineering: Incorporating this compound into peptides to create novel therapeutics with improved pharmacokinetic properties. nih.govchemimpex.com Its aromatic side chain with the methoxy group can participate in specific interactions with biological targets.

Scaffold for Small Molecule Synthesis: Using the compound as a starting point for the synthesis of novel small molecule libraries. Phenylalanine derivatives have served as the basis for discovering potent drugs, such as dual inhibitors of MDM2 and MDMX for cancer therapy. nih.gov The specific stereochemistry and electronic properties of this compound could lead to the discovery of new lead compounds.

| Application Area | Rationale for Use | Potential Advantage |

| Peptidomimetic Design | The alpha-methyl group provides conformational constraint and proteolytic resistance. | Creation of more stable and potent peptide-based drugs. enamine.netnih.gov |

| Small Molecule Library Synthesis | The unique phenylpropane scaffold can be chemically modified. | Generation of novel compounds for high-throughput screening against various drug targets. |

| Neurological Probes | Potential for CNS penetration via LAT1 and interaction with enzymes in neurotransmitter pathways. | Development of research tools to study catecholamine metabolism and transport in the brain. |

Integration with Omics Technologies for Systems-Level Understanding

To achieve a holistic understanding of the biological effects of this compound, it is crucial to integrate multi-omics technologies. A systems-level approach can reveal not only the primary mechanism of action but also off-target effects and broader physiological impacts.

Metabolomics: As discussed in section 8.1, untargeted metabolomics can provide a comprehensive profile of the metabolic perturbations caused by the compound, identifying all downstream metabolites and affected endogenous pathways.

Proteomics: Quantitative proteomics can be used to analyze changes in the expression levels of thousands of proteins in cells or tissues treated with the compound. This can help identify the direct protein targets (e.g., enzymes like tyrosine hydroxylase) and downstream signaling pathways that are modulated.

Transcriptomics: RNA sequencing (RNA-Seq) can reveal how the compound alters gene expression. This can provide insights into the cellular response to the compound, including the activation of stress pathways, compensatory mechanisms, or other cellular reprogramming events.

By integrating data from these different omics layers, researchers can construct detailed models of the compound's mechanism of action, leading to a more rational approach for its therapeutic development and a better prediction of its potential effects.

| Omics Technology | Research Question | Expected Outcome |

| Metabolomics | What is the complete metabolic fate of the compound and how does it alter the cellular metabolome? | Identification of novel metabolites and perturbed endogenous pathways (e.g., amino acid, energy metabolism). |

| Proteomics | Which proteins and pathways are directly or indirectly affected by the compound? | A map of protein expression changes, confirming target engagement and revealing off-target effects. |

| Transcriptomics | How does the cell transcriptionally respond to exposure to the compound? | Identification of regulated genes and pathways, providing a broad view of the cellular response. |

Q & A

Basic Research Questions

Q. What established synthetic routes exist for α-methyl-3-methoxy-DL-phenylalanine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis often involves enzymatic or chemical methods. For example, enzymatic resolution using Pseudomonas putida bacteria (Strecker synthesis) can yield racemic mixtures, while chemical routes may employ formylation or acetylation steps under anhydrous conditions (e.g., dichloromethane with alkali catalysis) . Reaction pH, temperature, and solvent polarity critically affect stereoselectivity. For instance, alkaline conditions may favor hydrolysis of undesired enantiomers, as seen in DL-methionine production .

Q. Which analytical techniques are optimal for characterizing α-methyl-3-methoxy-DL-phenylalanine purity and structural confirmation?

- Methodological Answer : High-resolution NMR (e.g., H and C) identifies methoxy and methyl substituents, while HPLC with chiral columns resolves DL enantiomers. Mass spectrometry (MS) confirms molecular weight (e.g., CHNO, ~209.24 g/mol) and fragmentation patterns. Reference standards should align with pharmacopeial guidelines, as demonstrated for DL-methionine .

Q. How do protecting groups like FMOC enhance the synthesis of α-methyl-3-methoxy-DL-phenylalanine derivatives?

- Methodological Answer : FMOC (fluorenylmethyloxycarbonyl) protects the amino group during solid-phase peptide synthesis, preventing side reactions. For example, FMOC-DL-phenylalanine derivatives are used in bioactive peptide synthesis, with deprotection achieved via piperidine treatment .

Advanced Research Questions

Q. What challenges arise in enantiomeric resolution of α-methyl-3-methoxy-DL-phenylalanine, and what methods improve separation efficiency?

- Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) or enzymatic kinetic resolution (e.g., Aspergillus oryzae acylase) can separate DL enantiomers. Contradictions in retention times or enzymatic activity must be addressed via method validation (e.g., spiking with pure enantiomers) .

Q. How is α-methyl-3-methoxy-DL-phenylalanine utilized in studying metabolic pathways involving phenylalanine hydroxylase (PAH)?

- Methodological Answer : As a PAH inhibitor, this compound is used in kinetic assays to measure enzyme activity in phenylketonuria (PKU) models. Competitive inhibition constants () are determined via Lineweaver-Burk plots, with H-labeled phenylalanine tracing metabolic flux .

Q. What strategies mitigate degradation during long-term storage of α-methyl-3-methoxy-DL-phenylalanine?

- Methodological Answer : Store lyophilized samples at -20°C under argon to prevent oxidation. For solutions, use pH-stable buffers (e.g., phosphate buffer, pH 7.4) and avoid UV light exposure. Degradation products are monitored via LC-MS .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activity of α-methyl-3-methoxy-DL-phenylalanine derivatives?

- Methodological Answer : Contradictions often arise from stereochemical impurities or assay variability. Validate enantiomeric purity via circular dichroism (CD) or X-ray crystallography. For bioactivity studies, standardize cell lines (e.g., HepG2 for cytotoxicity) and use internal controls .

Q. Why do synthetic yields vary across studies using similar routes for α-methyl-3-methoxy-DL-phenylalanine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.